molecular formula C13H11NO3S B2755916 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478047-99-3

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2755916
CAS No.: 478047-99-3
M. Wt: 261.3
InChI Key: IWXDZAXXHCEPNW-UVTDQMKNSA-N
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Description

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

The synthesis of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the thienylcarbonyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-13(12-5-2-8-18-12)17-14-10-3-1-4-11-9(10)6-7-16-11/h2,5-8H,1,3-4H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXDZAXXHCEPNW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=CS3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=CS3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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